- Synthesis of roxatidine acetate hydrochlorideZhongguo Yiyao Gongye Zazhi, 2005, 36(12), 732-733,
Cas no 93793-83-0 (Roxatidine acetate hydrochloride)

93793-83-0 structure
Nombre del producto:Roxatidine acetate hydrochloride
Número CAS:93793-83-0
MF:C19H29ClN2O4
Megavatios:384.897564649582
MDL:MFCD00941429
CID:61654
PubChem ID:253661076
Roxatidine acetate hydrochloride Propiedades químicas y físicas
Nombre e identificación
-
- roxatidine acetate hydrochloride
- Roxatidine Acetate HCl
- HOE 760
- Roxatidine (Acetate Hydrochloride)
- Roxatidine Acetate H
- Roxatidine HCl Acetate
- Altat
- Neo H2
- PIFEATIDINE
- Roxit
- RXTA
- tzu0460
- Xarcin
- 2-Acetoxy-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]acetamide Hydrochloride
- Gastralgin
- Aceroxatidine hydrochloride
- Tzu 0460
- 60426GOR1E
- 2-Acetoxy-N-[3-[3-(1-piperidinomethylphenoxy]propyl]acetamide hydrochloride
- AK323802
- 2-Acetoxy-N-(3-(m-(1-piperidinylmethyl)phenoxy)propyl)acetamide hydrochloride
- Acetamide, 2-hydroxy-N-(3-(m-(1-piperidinylmethyl)phenoxy)propyl)-, acetate, hydrochloride
- DSSTox_RID_818
- Acetamide, 2-(acetyloxy)-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-, monohydrochloride (9CI)
- Zarocs
- NSC-760384
- Tox21_112500
- Acetamide, 2-(acetyloxy)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl-, monohydrochloride
- AB07712
- Altat (TN)
- Pharmakon1600-01502334
- SR-01000763240-4
- Acetamide, 2-(acetyloxy)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-, monohydrochloride
- C90611
- SMR000469144
- CCG-101016
- SCHEMBL667643
- MLS001401443
- AS-14306
- Hoe-760
- ROXATIDINE ACETATE HYDROCHLORIDE [WHO-DD]
- 2-Oxo-2-((3-(3-(piperidin-1-ylmethyl)phenoxy)propyl)amino)ethylacetatehydrochloride
- TZU-0460
- N-(3-(3-(N(1)-piperidinylmethyl)phenoxy)propyl)acetoxyacetamide
- SR-01000763240
- NSC760384
- Roxatidine acetate hydrochloride [USAN:JAN]
- N-(3-((.ALPHA.-PIPERIDINO-M-TOLYL)OXY)PROPYL)GLYCOLAMIDE ACETATE MONOHYDROCHLORIDE
- DTXCID0026670
- Tox21_112500_1
- Pifatidine hydrochloride
- NC00266
- )propylamino)ethyl acetate hydrochloride
- SW197646-3
- ROXATIDINE ACETATE HYDROCHLORIDE [USAN]
- HOE 062 [ROXATIDINE]
- AKOS015894912
- NSC 760384
- Acetamide, 2-hydroxy-N-(3-(m-(piperidinomethyl)phenoxy)propyl)-, acetate (ester), hydrochloride
- CHEMBL2104871
- D01467
- HY-B0305A
- 2-Oxo-2-((3-(3-(piperidin-1-ylmethyl)phenoxy)propyl)amino)ethyl acetate hydrochloride
- Roxatidine acetate hydrochloride (JP17/USAN)
- 93793-83-0
- DTXSID2046670
- 2-oxo-2-(3-(3-(piperidin-1-ylmethyl)phenoxy
- AKP-004
- Tox21_112954
- 2-Oxo-2-[[3-[3-(1-piperidylmethyl)phenoxy]propyl]amino]ethyl Acetate Hydrochloride
- CAS-93793-83-0
- [2-oxo-2-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]ethyl] acetate;hydrochloride
- MLS002153806
- 2-oxo-2-(3-(3-(piperidin-1-ylmethyl)phenoxy)propylamino)ethyl acetate hydrochloride
- ROXATIDINE ACETATE HYDROCHLORIDE [MART.]
- UNII-60426GOR1E
- R0178
- CCRIS 3347
- NCGC00167499-01
- CHEBI:32107
- AC-26444
- 2-Hydroxy-N-(3-(m-(piperidinomethyl)phenoxy)propyl)acetamide acetate (ester) hydrochloride
- 2-(acetyloxy)-N-[3-[3-(1-piperidinyl-methyl)phenoxy]propyl]- acetamide monohydrochloride
- Q27263158
- N-(3-((alpha-Piperidino-m-tolyl)oxy)propyl)glycolamide acetate (ester), monohydrochloride
- NCGC00167499-02
- 2-acetoxy-n-(3-(m-(1-piperidinylmethyl)phenoxy)propyl)acetamidehydrochloride
- BCP10517
- s1880
- SY111342
- MFCD00941429
- ROXATIDINE ACETATE HYDROCHLORIDE [JAN]
- ROXATIDINE ACETATE HYDROCHLORIDE [MI]
- Roxatidine acetate hydrochloride
-
- MDL: MFCD00941429
- Renchi: 1S/C19H28N2O4.ClH/c1-16(22)25-15-19(23)20-9-6-12-24-18-8-5-7-17(13-18)14-21-10-3-2-4-11-21;/h5,7-8,13H,2-4,6,9-12,14-15H2,1H3,(H,20,23);1H
- Clave inchi: FEWCTJHCXOHWNL-UHFFFAOYSA-N
- Sonrisas: Cl.O=C(C)OCC(NCCCOC1C=C(CN2CCCCC2)C=CC=1)=O
Atributos calculados
- Calidad precisa: 384.181585g/mol
- Carga superficial: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 5
- Cuenta de enlace giratorio: 10
- Masa isotópica única: 384.181585g/mol
- Masa isotópica única: 384.181585g/mol
- Superficie del Polo topológico: 67.9Ų
- Recuento de átomos pesados: 26
- Complejidad: 410
- Recuento atómico isotópico: 0
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de unidades de unión covalente: 2
Propiedades experimentales
- Punto de fusión: 146.0 to 150.0 deg-C
- Punto de ebullición: 537.3°C at 760 mmHg
- Punto de inflamación: 278.7ºC
- PSA: 67.87000
- Logp: 3.25150
- Merck: 8274
Roxatidine acetate hydrochloride Información de Seguridad
-
Símbolo:
- Promover:warning
- Palabra de señal:Warning
- Instrucciones de peligro: H302
- Declaración de advertencia: P264-P270-P301+P312+P330-P501
- Rtecs:AC3855000
- Condiciones de almacenamiento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Roxatidine acetate hydrochloride PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-2344-1g |
Roxatidine (Acetate Hydrochloride) |
93793-83-0 | 98.08% | 1g |
$130.0 | 2022-04-26 | |
ChemScence | CS-2344-5g |
Roxatidine (Acetate Hydrochloride) |
93793-83-0 | 98.08% | 5g |
$370.0 | 2022-04-26 | |
eNovation Chemicals LLC | D480339-10g |
2-(acetyloxy)-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-acetamide,hydrochloride (1:1) |
93793-83-0 | 98% | 10g |
$395 | 2024-05-24 | |
Ambeed | A584050-25g |
2-Oxo-2-((3-(3-(piperidin-1-ylmethyl)phenoxy)propyl)amino)ethyl acetate hydrochloride |
93793-83-0 | 98% | 25g |
$140.0 | 2025-02-22 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0157-1 mL * 10 mM (in DMSO) |
Roxatidine Acetate hydrochloride |
93793-83-0 | 99.61% | 1 mL * 10 mM (in DMSO) |
¥148.00 | 2022-04-26 | |
Key Organics Ltd | AS-14306-1MG |
Roxatidine acetate hydrochloride |
93793-83-0 | >97% | 1mg |
£36.00 | 2025-02-08 | |
eNovation Chemicals LLC | Y1291020-25g |
2-Acetoxy-N-[3-[3-(1-piperidinomethylphenoxy]propyl]acetamide hydrochloride |
93793-83-0 | 99% | 25g |
$185 | 2024-06-07 | |
TRC | R700870-25g |
Roxatidine Acetate Hydrochloride |
93793-83-0 | 25g |
$ 1335.00 | 2023-04-16 | ||
FUJIFILM | 183-03003-500mg |
Roxatidine Acetate Hydrochloride |
93793-83-0 | 500mg |
JPY 29800 | 2023-09-15 | ||
TRC | R700870-2.5g |
Roxatidine Acetate Hydrochloride |
93793-83-0 | 2.5g |
$ 170.00 | 2023-04-16 |
Roxatidine acetate hydrochloride Métodos de producción
Synthetic Routes 1
Condiciones de reacción
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Solvents: Dichloromethane ; 0 °C; rt
Referencia
- Preparation method of high-purity medicinal roxatidine acetate hydrochloride for treating gastric ulcer, China, , ,
Synthetic Routes 3
Condiciones de reacción
1.1 Solvents: Dimethylformamide ; 1 h, 90 - 100 °C
1.2 Reagents: Acetic acid Solvents: Water ; pH 4.6
1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 9.5
1.4 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 0 - 5 °C
1.2 Reagents: Acetic acid Solvents: Water ; pH 4.6
1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 9.5
1.4 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 0 - 5 °C
Referencia
- Phenoxypropylamines: synthesis and antiulcer evaluationMolecules, 2009, 14(5), 1818-1824,
Synthetic Routes 4
Synthetic Routes 5
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ; rt → 70 °C; 7 h, 60 - 70 °C; 70 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ; pH 5 - 6
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ; pH 5 - 6
Referencia
- Synthesis of roxatidine acetate hydrochloride with high purity, China, , ,
Synthetic Routes 6
Condiciones de reacción
Referencia
- A new synthesis of roxatidine acetateSynthetic Communications, 1999, 29(1), 15-20,
Synthetic Routes 7
Condiciones de reacción
1.1 Solvents: Xylene ; -10 - 0 °C; 0 °C → 30 °C; 20 - 30 °C
Referencia
- Method for preparing Roxatidineacetate hydrochloride and intermediate thereof, World Intellectual Property Organization, , ,
Synthetic Routes 8
Condiciones de reacción
1.1 Solvents: Xylene ; -10 - 0 °C; 0 °C → 30 °C
Referencia
- Method for preparing roxatidine acetate hydrochloride and intermediate thereof, China, , ,
Synthetic Routes 9
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Water ; 20 - 25 °C
1.2 Solvents: Acetic acid ; 2 h, rt → reflux
1.3 Reagents: Hydrochloric acid Solvents: Acetone , Ethyl acetate ; 0 - 5 °C; 3 - 5 h, 0 - 5 °C
1.2 Solvents: Acetic acid ; 2 h, rt → reflux
1.3 Reagents: Hydrochloric acid Solvents: Acetone , Ethyl acetate ; 0 - 5 °C; 3 - 5 h, 0 - 5 °C
Referencia
- Process for preparation of 3-(1-piperidinyl methyl) phenol as intermediate of roxatidine acetate hydrochloride, China, , ,
Synthetic Routes 10
Condiciones de reacción
Referencia
- Method for preparing gastric antiulcer drug roxatidine acetate hydrochloride, China, , ,
Synthetic Routes 11
Condiciones de reacción
1.1 Solvents: Dichloromethane ; -5 - 5 °C; 1 h, -5 - 5 °C
Referencia
- High-purity roxatidine hydrochloride acetate and its intermediate and its preparation method, China, , ,
Synthetic Routes 12
Condiciones de reacción
1.1 Reagents: Ammonia Solvents: Ethyl acetate , Water ; pH 10
1.2 Solvents: Acetic acid ; 1 h, reflux
1.3 Reagents: Ammonia Solvents: Water ; pH 10
1.4 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 2, > 5 °C
1.2 Solvents: Acetic acid ; 1 h, reflux
1.3 Reagents: Ammonia Solvents: Water ; pH 10
1.4 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 2, > 5 °C
Referencia
- Preparation method of roxatidine acetate hydrochloride, China, , ,
Synthetic Routes 13
Condiciones de reacción
1.1 Reagents: Sodium borohydride Catalysts: Aluminum chloride Solvents: Ethanol ; 2 h, cooled
1.2 Reagents: Ammonia Solvents: Water ; pH 9
1.3 Reagents: Sodium hydride Solvents: Dimethylformamide ; 1 h
1.4 Reagents: Potassium hydroxide , Sodium hydroxide Solvents: Dimethylformamide ; 2 h
1.5 Reagents: Acetic acid Solvents: Water ; pH 5
1.6 Reagents: Ammonia Solvents: Water ; pH 9
1.7 rt → 210 °C; 1 h, 200 - 210 °C; cooled
1.8 Reagents: Acetic acid Solvents: Water ; pH 5
1.9 Reagents: Ammonia Solvents: Water ; pH 9
1.10 Reagents: Calcium sulfate Solvents: Chloroform ; 0.5 h; rt
1.11 Reagents: Acetic acid Solvents: Water ; pH 5
1.12 Reagents: Ammonia ; pH 9
1.13 Reagents: Hydrochloric acid Solvents: Ethanol , Ethyl acetate , Water ; 40 min
1.2 Reagents: Ammonia Solvents: Water ; pH 9
1.3 Reagents: Sodium hydride Solvents: Dimethylformamide ; 1 h
1.4 Reagents: Potassium hydroxide , Sodium hydroxide Solvents: Dimethylformamide ; 2 h
1.5 Reagents: Acetic acid Solvents: Water ; pH 5
1.6 Reagents: Ammonia Solvents: Water ; pH 9
1.7 rt → 210 °C; 1 h, 200 - 210 °C; cooled
1.8 Reagents: Acetic acid Solvents: Water ; pH 5
1.9 Reagents: Ammonia Solvents: Water ; pH 9
1.10 Reagents: Calcium sulfate Solvents: Chloroform ; 0.5 h; rt
1.11 Reagents: Acetic acid Solvents: Water ; pH 5
1.12 Reagents: Ammonia ; pH 9
1.13 Reagents: Hydrochloric acid Solvents: Ethanol , Ethyl acetate , Water ; 40 min
Referencia
- Method for preparing roxatidine acetate hydrochloride, China, , ,
Synthetic Routes 14
Condiciones de reacción
Referencia
- Synthesis and gastric acid antisecretory activity of phenoxypropylamineZhongguo Xinyao Zazhi, 2005, 14(3), 316-319,
Synthetic Routes 15
Condiciones de reacción
1.1 Solvents: Dimethylformamide ; 2 h, 90 - 100 °C
Referencia
- Synthesis of roxatidine derivativesHecheng Huaxue, 2008, 16(3), 364-366,
Synthetic Routes 16
Condiciones de reacción
1.1 Solvents: Acetonitrile ; 8 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Acetone , Water ; pH 2 - 3, 0 °C; 1 h, -5 - 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Acetone , Water ; pH 2 - 3, 0 °C; 1 h, -5 - 5 °C
Referencia
- Preparation of roxatidine acetate hydrochloride, China, , ,
Synthetic Routes 17
Condiciones de reacción
1.1 Reagents: 4-Methylmorpholine Solvents: Dichloromethane ; -5 - 5 °C; 1 h, -5 - 5 °C
Referencia
- Preparation of high-purity roxatidine hydrochloride acetate, China, , ,
Synthetic Routes 18
Condiciones de reacción
1.1 5 h, 50 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water
1.2 Reagents: Ammonium hydroxide Solvents: Water
Referencia
- Method for synthesizing roxatidine acetate hydrochloride, China, , ,
Synthetic Routes 19
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Toluene ; rt → 10 °C; 0 - 10 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethanol , Acetone ; pH 5.0 - 6.0
1.2 Reagents: Hydrochloric acid Solvents: Ethanol , Acetone ; pH 5.0 - 6.0
Referencia
- Method for synthesis of Roxatidine acetate hydrochloride, China, , ,
Roxatidine acetate hydrochloride Raw materials
- Roxatidine
- Oxalic acid
- Acetoxyacetyl chloride
- 3-chloropropan-1-amine hydrochloride
- 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine
- 3-Hydroxybenzaldehyde
- 2-hydroxyacetic acid
- Potassium Acetate
- Acetamide, 2-chloro-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-
Roxatidine acetate hydrochloride Preparation Products
Roxatidine acetate hydrochloride Literatura relevante
-
Juan José Berzas Nevado,Gregorio Casta?eda Pe?alvo,Rosa M a Rodríguez Dorado,Virginia Rodríguez Robledo Anal. Methods 2014 6 1714
-
Nguyen Minh Tam,Minh Quan Pham,Huy Truong Nguyen,Nam Dao Hong,Nguyen Khoa Hien,Duong Tuan Quang,Huong Thi Thu Phung,Son Tung Ngo RSC Adv. 2021 11 22206
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